2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one
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Overview
Description
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis begins with a suitable purine derivative.
Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: Introduction of the amino group using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or viral infections.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. For example, it could inhibit an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
CAS No. |
183733-51-9 |
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Molecular Formula |
C9H12ClN5O3 |
Molecular Weight |
273.68 g/mol |
IUPAC Name |
2-amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H12ClN5O3/c10-4(2-16)5(17)1-15-3-12-7-6(15)8(18)14-9(11)13-7/h3-5,16-17H,1-2H2,(H3,11,13,14,18) |
InChI Key |
JVAFVMPRXCKOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC(C(CO)Cl)O)C(=O)NC(=N2)N |
Origin of Product |
United States |
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